2-(1-Ethylpyrrolidin-3-yl)ethanamine
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Overview
Description
2-(1-Ethylpyrrolidin-3-yl)ethanamine is a chemical compound with the molecular formula C8H18N2. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpyrrolidin-3-yl)ethanamine typically involves the reaction of pyrrolidine derivatives with ethylamine. One common method is the alkylation of pyrrolidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpyrrolidin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction typically produces amine derivatives .
Scientific Research Applications
2-(1-Ethylpyrrolidin-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the ethylamine group.
N-Methylpyrrolidine: Similar structure with a methyl group instead of an ethyl group.
2-(1-Methyl-3-pyrrolidinyl)ethylamine: Similar structure with a methyl group on the pyrrolidine ring.
Uniqueness
2-(1-Ethylpyrrolidin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1-ethylpyrrolidin-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-10-6-4-8(7-10)3-5-9/h8H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMROESUSPPGCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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